Product packaging for 4-Bromo-2-nitrotoluene(Cat. No.:CAS No. 60956-26-5)

4-Bromo-2-nitrotoluene

Cat. No.: B1266186
CAS No.: 60956-26-5
M. Wt: 216.03 g/mol
InChI Key: KZNXALJXBRSMFL-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure within Research Contexts

In academic and research literature, 4-Bromo-2-nitrotoluene is systematically named 4-bromo-1-methyl-2-nitrobenzene . thermofisher.comchemspider.com It is also commonly referred to by other synonyms such as 2-nitro-4-bromotoluene and 5-bromo-2-methylnitrobenzene. chemspider.comhsppharma.com The Chemical Abstracts Service (CAS) has assigned the registry number 60956-26-5 to this compound. fishersci.casigmaaldrich.com

The chemical structure of this compound consists of a benzene (B151609) ring with a methyl group (-CH₃), a nitro group (-NO₂), and a bromine atom (-Br) as substituents. The methyl group is at position 1, the nitro group at position 2, and the bromine atom at position 4. This specific arrangement of functional groups on the aromatic ring dictates its chemical properties and reactivity, making it a subject of interest in synthetic organic chemistry.

Interactive Data Table: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name4-bromo-1-methyl-2-nitrobenzene thermofisher.comchemspider.com
CAS Number60956-26-5 fishersci.casigmaaldrich.com
Molecular FormulaC₇H₆BrNO₂ chemimpex.comfishersci.ca
Molecular Weight216.03 g/mol chemimpex.comsigmaaldrich.com
InChI KeyKZNXALJXBRSMFL-UHFFFAOYSA-N thermofisher.comsigmaaldrich.com
SMILESCc1ccc(Br)cc1N+=O sigmaaldrich.comsigmaaldrich.com

Significance and Research Relevance of this compound in Modern Chemistry

The significance of this compound in modern chemistry stems from its role as a versatile synthetic intermediate. chemimpex.comnetascientific.com Its functional groups can be selectively transformed, allowing for the construction of complex molecular architectures. chemimpex.comnetascientific.com This has led to its application in several key areas of research:

Pharmaceutical and Agrochemical Synthesis: The compound is a vital starting material for the synthesis of various pharmaceuticals and agrochemicals. chemimpex.comnetascientific.com Its derivatives are being investigated for their potential biological activities.

Materials Science: In the field of materials science, this compound is utilized in the production of specialty polymers and dyes. chemimpex.comnetascientific.com

Organic Synthesis: It serves as a precursor in a variety of important organic reactions. For instance, it can be used to synthesize 4-bromo-2-nitrobenzaldehyde (B1297750), 6-bromoindole, and 4-bromo-2-nitrobenzoic acid. sigmaaldrich.comsigmaaldrich.comchemicalbook.com These products, in turn, have further applications in different areas of chemical research. The regioselective bromination of o-nitrotoluene is one method to synthesize this compound. chemicalbook.comsigmaaldrich.com

Historical Perspectives of this compound in Chemical Synthesis

Historically, the synthesis and reactions of this compound have been documented in the context of producing other valuable chemicals. For example, it has been a key intermediate in the synthesis of Tyrian purple (6,6'-dibromoindigo), a historically significant dye. mdpi.com The preparation of 4-bromo-2-nitrobenzaldehyde from this compound is a crucial step in this process. mdpi.com

Early synthetic routes often involved the diazotization of 4-amino-2-nitrotoluene followed by a Sandmeyer reaction to introduce the bromine atom. mdpi.com Another classical approach involves the nitration of 4-bromotoluene. mdpi.comresearchgate.net Over the years, researchers have explored various methods to improve the efficiency and yield of these syntheses, reflecting the compound's enduring importance in organic chemistry. youtube.comlibretexts.org For instance, a method for synthesizing 4-bromo-2-nitrophenylacetic acid starts from this compound, which is first brominated with N-bromosuccinimide (NBS). google.com

Interactive Data Table: Physical Properties of this compound

PropertyValue
AppearanceLight yellow to dark brown solid chemimpex.com
Melting Point45-48 °C chemimpex.comsigmaaldrich.com
Boiling Point130 °C at 12 mmHg chemimpex.comsigmaaldrich.com
SolubilityInsoluble in water sigmaaldrich.comchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B1266186 4-Bromo-2-nitrotoluene CAS No. 60956-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNXALJXBRSMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209784
Record name 4-Bromo-2-nitrotoluene
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60956-26-5
Record name 4-Bromo-1-methyl-2-nitrobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitrotoluene
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Record name 4-Bromo-2-nitrotoluene
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Record name 4-bromo-2-nitrotoluene
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Advanced Synthetic Methodologies and Reaction Pathways

Regioselective Synthesis of 4-Bromo-2-nitrotoluene

The regioselective synthesis of this compound is a key process for obtaining this specific isomer, which serves as a valuable intermediate in the synthesis of more complex molecules. The strategic placement of the bromo and nitro groups on the toluene (B28343) ring is achieved through carefully controlled electrophilic aromatic substitution reactions.

Nitration of 4-Bromotoluene: Optimized Conditions and Yield Analysis

The nitration of 4-bromotoluene is a common method for synthesizing this compound. In this reaction, the directing effects of the substituents on the aromatic ring play a crucial role. The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 6, and 4). The bromine atom (-Br) is a deactivating group but is also ortho- and para-directing (positions 3, 5, and 2). The combined effect strongly favors the substitution of the nitro group at the 2-position, which is ortho to the methyl group and para to the bromine atom.

The choice of nitrating agent significantly impacts the reaction's yield and selectivity. A mixture of concentrated nitric acid and sulfuric acid is a powerful and widely used nitrating system. rushim.ru Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.

The composition of this "mixed acid" is a critical parameter that must be carefully controlled. vpscience.org The concentration of sulfuric acid must be sufficient to promote the formation of the nitronium ion. vpscience.org Nitrations can also be carried out with nitric acid in acetic anhydride, which can lead to the formation of nitronium acetate adducts in addition to the desired nitro-substituted products. cdnsciencepub.com The reactivity of 4-substituted toluenes in such systems has been observed to decrease along the series: OMe > Cl > Br. cdnsciencepub.com The use of various nitrating agents, including guanidinium nitrate and ethylene glycol dinitrate in the presence of sulfuric acid, has also been shown to nitrate aromatic rings in high yields. uri.edu

Table 1: Effect of Nitrating Agent on Nitration of Toluene Derivatives
Nitrating AgentSubstrateConditionsKey ObservationReference
HNO₃ / H₂SO₄TolueneMixed AcidStandard industrial method, produces isomer mix. rushim.ru
HNO₃ / Acetic Anhydride4-Bromotoluene-Formation of nitronium acetate adducts observed. cdnsciencepub.com
Guanidinium Nitrate / H₂SO₄TolueneRoom TemperatureExcellent yield over short reaction times. uri.edu
N₂O₄ / Activated Carbon4-Bromotoluene-Potential for ipso-attack leading to side products. researchgate.net

Understanding the reaction kinetics is essential for optimizing the synthesis of this compound. Kinetic studies of nitration reactions reveal that the rate can be influenced by factors such as the concentration of the nitrating agent, the reactivity of the substrate, and the reaction temperature. For highly reactive compounds, the rate of reaction can be limited by the rate of encounter between the aromatic molecule and the nitronium ion. rsc.org In contrast, for less reactive substrates, the formation of the intermediate sigma complex (Wheland intermediate) is the rate-determining step. stmarys-ca.edu

Competitive nitration experiments are a valuable tool for determining the relative reaction rates of different aromatic compounds. stmarys-ca.eduspu.edu For instance, by reacting a mixture of two different substrates with a limited amount of nitrating agent, the major product will be the one derived from the more reactive substrate. Purity analysis of the final product and the reaction mixture is typically performed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for quantifying the yield of the desired product and identifying and quantifying any isomeric byproducts or impurities.

Minimizing these byproducts is key to achieving a high yield of the desired product. This can be accomplished by carefully controlling reaction parameters such as temperature, reaction time, and the concentration of the nitrating agent. Lower temperatures generally favor higher selectivity. After the reaction, purification techniques like recrystallization or column chromatography are employed to separate the desired this compound from any unwanted isomers.

Bromination of 2-Nitrotoluene (B74249): Catalytic Approaches and Selectivity

An alternative synthetic route to this compound is the direct bromination of 2-nitrotoluene. chemicalbook.comsigmaaldrich.com In this case, the directing effects of the methyl and nitro groups are synergistic. The methyl group at position 1 directs ortho and para (positions 6 and 4), while the nitro group at position 2 directs meta (positions 4 and 6). Both groups, therefore, direct the incoming bromine electrophile to the 4- and 6-positions, leading to a mixture of this compound and 6-bromo-2-nitrotoluene. The challenge in this approach lies in maximizing the selectivity for the desired 4-bromo isomer.

Zeolite catalysts have emerged as a powerful tool for enhancing regioselectivity in electrophilic aromatic substitutions, including bromination. google.com Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure. mdpi.com This structure can exert a "shape-selective" effect, where the transition state leading to one isomer fits more readily within the zeolite pores than the transition states leading to other isomers. google.com

For the bromination of toluene derivatives, zeolites like HY, H-mordenite (HMor), NaY, and Na-X have been shown to favor the formation of the para-isomer. google.comuncw.edu The catalytic activity is thought to occur within the zeolite's pores, where access to certain positions on the aromatic ring is sterically hindered. google.com The use of Na-X type zeolites, which are synthetic zeolites with a specific framework structure, can promote the selective formation of this compound by favoring the transition state that leads to this para-substituted product over the one that leads to the ortho-substituted 6-bromo isomer. researchgate.netmdpi.commdpi.com The effectiveness of the zeolite catalyst depends on factors like pore size, the silica-to-alumina ratio, and the nature of the cations within the zeolite framework. mdpi.comuncw.edu

Table 2: Zeolite Catalysts in Aromatic Substitution
Zeolite TypeReactionKey FeatureObserved SelectivityReference
HY ZeolitePara-brominationShape-selective pores (~7 Å)High yield and selectivity for para-bromination. google.com
NaY, NaX ZeolitesPara-bromination of tolueneShape-selective catalysisDescribed for enhancing para-selectivity. google.com
H-beta ZeoliteDinitration of tolueneReusable catalystHighly selective for 2,4-dinitrotoluene. researchgate.net
Fe₂O₃/ZeoliteBrominationIn situ formation of FeBr₃ catalystEffective for non-activated aromatic compounds. rsc.org
Comparison with Conventional Iron-Catalyzed Bromination

Conventional bromination of toluene derivatives often employs a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which is typically generated in situ from iron filings and bromine. This method facilitates electrophilic aromatic substitution by polarizing the bromine molecule, making it a more potent electrophile.

When applied to 2-nitrotoluene, the iron-catalyzed bromination aims to introduce a bromine atom onto the aromatic ring. However, the reaction's regioselectivity is influenced by the existing methyl and nitro groups. While this method is traditional, it can present challenges. For instance, the use of ferric bromide as a catalyst in the bromination of p-nitrotoluene has been shown to result in nuclear bromination, yielding 2-bromo-4-nitrotoluene. scispace.com Conversely, other catalysts can lead to different products; for example, using antimony tribromide can result in side-chain bromination, producing p-nitrobenzyl bromide. scispace.com The direct bromination of 2-nitrotoluene can also lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired 4-bromo product. Alternative brominating agents, such as N-Bromosuccinimide (NBS), are sometimes used, but these can also lead to mixtures of products or side-chain bromination, particularly under radical conditions (e.g., with AIBN initiator). researchgate.net

MethodCatalyst/ReagentsTypical OutcomeChallenges
Conventional Bromination Br₂ / Fe or FeBr₃Nuclear BrominationMixture of isomers, potential for over-bromination, harsh reaction conditions. scispace.commsu.edu
Radical Bromination NBS / AIBNSide-chain BrominationUndesired for ring substitution, leads to benzyl bromides. researchgate.netgoogle.com
Alternative Lewis Acids SbBr₃Side-chain BrominationCatalyst choice dictates reaction site (nuclear vs. side-chain). scispace.com

Synthesis from 4-Amino-2-nitrotoluene via Sandmeyer Reaction and Variants

A more regioselective and versatile approach to synthesizing this compound is the Sandmeyer reaction. wikipedia.org This multi-step method begins with 4-Amino-2-nitrotoluene.

The key steps are:

Diazotization : The primary aromatic amine (4-Amino-2-nitrotoluene) is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form a diazonium salt. chemicalbook.commnstate.edu The low temperature (typically 0-5 °C) is crucial as diazonium salts are unstable and can decompose at higher temperatures. mnstate.edu

Substitution : The resulting diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). chemicalbook.com The copper(I) salt acts as a catalyst, facilitating the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas. wikipedia.orgnih.gov

This method offers excellent control over the position of the incoming bromine atom, as the starting amine dictates the final substitution pattern. Yields for this reaction can be quite high; for example, the synthesis of this compound from 4-amino-2-nitrotoluene via this pathway has been reported with yields as high as 89%. chemicalbook.com Variants of the Sandmeyer reaction may use different copper sources or reaction conditions, but the fundamental principle of using a diazonium salt intermediate remains the same. nih.gov

Retrosynthetic Analysis from Benzene (B151609) or Toluene Precursors

Retrosynthetic analysis provides a logical framework for designing a synthesis from simple, commercially available starting materials like benzene or toluene. libretexts.org

Route 1: Starting from Toluene

A plausible retrosynthetic route begins by disconnecting the substituents from the this compound target molecule. The order of the reactions is critical due to the directing effects of the substituents. libretexts.org

Nitration of p-Bromotoluene : The most efficient final step is the nitration of p-bromotoluene. The methyl group is an activating, ortho, para-director, while the bromine is a deactivating, ortho, para-director. The activating methyl group's directing effect is dominant, guiding the incoming nitro group primarily to the position ortho to the methyl group (and meta to the bromine), yielding the desired this compound as the major product. libretexts.org

Bromination of Toluene : p-Bromotoluene can be synthesized by the bromination of toluene using Br₂ and a Lewis acid catalyst like FeBr₃. libretexts.org This reaction produces a mixture of ortho- and para-bromotoluene, which must then be separated. youtube.com

Friedel-Crafts Alkylation of Benzene : Toluene itself can be prepared from benzene via a Friedel-Crafts alkylation reaction, using a methyl halide (e.g., CH₃Cl) and a strong Lewis acid like AlCl₃. libretexts.org

Route 2: Starting from Benzene (Alternative)

Bromination of Benzene : First, benzene is brominated to form bromobenzene. libretexts.org

Friedel-Crafts Alkylation of Bromobenzene : Methylation of bromobenzene would yield a mixture of o- and p-bromotoluene, which requires separation. libretexts.orgyoutube.com

Nitration : The separated p-bromotoluene is then nitrated as described in the first route.

The first route, starting with the bromination of toluene, is generally preferred as it establishes the 1,4-relationship between the methyl and bromo groups early on. libretexts.orgyoutube.com Attempting to perform a Friedel-Crafts reaction on a nitrated ring is generally unsuccessful because the strongly deactivating nitro group inhibits the reaction. libretexts.org

Mechanistic Investigations of Formation Reactions

Understanding the underlying mechanisms of these synthetic reactions is key to controlling their outcomes and optimizing conditions.

Electrophilic Aromatic Substitution Mechanisms

The introduction of both the nitro group (nitration) and the bromine atom (bromination) onto the aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. msu.edu This mechanism can be broken down into two principal steps:

Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (e.g., the nitronium ion, NO₂⁺, or a polarized bromine species, Br⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduyoutube.com

Restoration of Aromaticity : A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion that bears the new substituent. This restores the stable aromatic π-system and yields the substituted product. makingmolecules.com

For bromination, the electrophile (Br⁺) is generated by the interaction of molecular bromine with a Lewis acid catalyst, such as FeBr₃. makingmolecules.com For nitration, the nitronium ion is formed by the reaction of concentrated nitric acid with concentrated sulfuric acid. libretexts.org

Influence of Substituent Directing Effects on Regioselectivity

The regioselectivity of EAS reactions on a substituted benzene ring is dictated by the electronic properties of the substituents already present. libretexts.orgunizin.org

Methyl Group (-CH₃) : This is an activating group, meaning it makes the ring more reactive towards electrophiles than benzene itself. minia.edu.eg It donates electron density to the ring through an inductive effect and hyperconjugation. This donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions. Therefore, the methyl group is an ortho, para-director. minia.edu.eglumenlearning.com

Nitro Group (-NO₂) : This is a strongly deactivating group, making the ring much less reactive than benzene. minia.edu.eg It withdraws electron density from the ring through both inductive and resonance effects. This withdrawal destabilizes the arenium ion intermediates, particularly those formed from ortho and para attack. Consequently, electrophilic attack is directed to the meta position by default, as it is the "least deactivated" position. lumenlearning.comlibretexts.org

In the synthesis of this compound from 2-nitrotoluene, the directing effects of both groups must be considered. The methyl group strongly directs incoming electrophiles to its para position (C4) and ortho position (C6). The nitro group directs to its meta positions (C4 and C6). In this case, both groups reinforce the directing of the incoming bromine to the C4 and C6 positions. The activating methyl group has a more powerful influence than the deactivating nitro group, and the C4 position (para to the methyl group) is often favored over the C6 position (ortho to the methyl group) due to reduced steric hindrance. libretexts.orgyoutube.com

SubstituentElectronic EffectReactivity EffectDirecting Effect
-CH₃ Electron-donatingActivatingortho, para
-NO₂ Electron-withdrawingDeactivatingmeta

Computational Chemistry Studies in Reaction Pathway Optimization (e.g., DFT modeling of charge distribution)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and predicting outcomes in organic synthesis. researchgate.netrsc.org For the synthesis of this compound, DFT can be used to:

Model Charge Distribution : Calculations can map the electron density of the 2-nitrotoluene substrate. This reveals which carbon atoms are most nucleophilic (electron-rich) and therefore most susceptible to attack by an electrophile. These models would quantitatively confirm the activating/deactivating nature of the methyl and nitro groups.

Analyze Intermediates and Transition States : DFT can be used to calculate the energies of the different possible arenium ion intermediates (ortho, meta, para to the methyl group). The pathway proceeding through the lowest energy intermediate and transition state is predicted to be the major one. This allows researchers to rationalize the observed regioselectivity and predict the product distribution under various conditions. researchgate.net

Optimize Reaction Conditions : By modeling the reaction under different conditions (e.g., with different catalysts or solvents), computational studies can help identify the optimal parameters to maximize the yield of the desired this compound isomer and minimize the formation of byproducts. researchgate.net

Such studies provide a molecular-level understanding that complements experimental findings, enabling a more rational design of synthetic strategies. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of this compound, this involves rethinking traditional approaches that often use hazardous solvents and stoichiometric reagents. The focus has shifted towards developing cleaner, safer, and more efficient methodologies.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into green alternatives for the synthesis of this compound and related compounds has explored several promising avenues.

Water as a Reaction Medium : Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. jetir.org Certain established routes for synthesizing this compound, such as the Sandmeyer reaction starting from 4-methyl-3-nitroaniline, already utilize water as the primary solvent. chemicalbook.com In this process, the diazotization and subsequent displacement with bromide occur in an aqueous medium, significantly reducing the reliance on organic solvents. chemicalbook.com

Supercritical Fluids and Ionic Liquids : Supercritical fluids, such as supercritical carbon dioxide (scCO2), and ionic liquids are considered more environmentally friendly alternatives to conventional organic solvents. jetir.orgnih.gov Supercritical CO2 is non-toxic, inexpensive, and its solvent properties can be tuned by adjusting temperature and pressure. jetir.org Ionic liquids have negligible vapor pressure, reducing air pollution, and can often be recycled. While specific applications of these solvents in this compound synthesis are still an emerging area of research, they represent a significant potential for greening the production process. nih.govdtu.dk

Solvent SystemKey AdvantagesRelevance to this compound Synthesis
Water Non-toxic, non-flammable, abundant, inexpensive. jetir.orgUsed in established methods like the Sandmeyer reaction for precursor synthesis. chemicalbook.com
Supercritical CO2 Non-toxic, easily removable, tunable properties. jetir.orgPotential replacement for volatile organic compounds in bromination or nitration steps.
Ionic Liquids Low volatility, recyclable, high thermal stability. jetir.orgnih.govPotential to improve reaction rates and selectivity while minimizing solvent emissions.
Solvent-Free/Recycling Minimizes waste, reduces cost, high atom economy. nih.govDemonstrated for related compounds, suggesting feasibility for 2-nitrotoluene bromination. researchgate.netresearchgate.net

Catalysis is a cornerstone of green chemistry, offering pathways to replace stoichiometric reagents, lower reaction temperatures, and improve selectivity, thereby reducing waste. The development of sustainable catalysts is crucial for the eco-friendly production of this compound.

Heterogeneous and Recyclable Catalysts : Traditional bromination of aromatic compounds often employs Lewis acid catalysts like ferric bromide (FeBr₃). scispace.com A greener approach involves developing solid, heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. For instance, a method for preparing o-nitrobenzaldehyde from o-nitrotoluene utilizes an inorganic solid base catalyst, which improves reaction stability and reduces costs compared to metal-organic complexes. google.com

Oxidative Bromination Systems : A highly sustainable method involves the in-situ generation of the brominating agent from a benign bromine source. A vanadium-catalyzed two-phase procedure for toluene bromination uses potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as the primary oxidant, with water being the only byproduct. researchgate.net This approach avoids the direct use of hazardous elemental bromine. researchgate.net

Alternative Brominating Reagents : The use of elemental bromine poses significant safety and environmental risks. N-Bromosuccinimide (NBS) is a widely used alternative that serves as a solid, safer source of bromine for various reactions, including benzylic and aromatic brominations under milder conditions. cambridgescholars.com Another eco-friendly reagent system involves a mixture of NaBr-NaBrO₃-NaCl, which has been used for the clean synthesis of p-nitrobenzyl bromide from p-nitrotoluene. researchgate.net

Catalytic ApproachDescriptionAdvantages for Sustainable Production
Solid Acid Catalysts Use of recyclable, solid catalysts to replace soluble Lewis acids like FeBr₃.Easy separation and reuse, reduced waste streams, potentially milder reaction conditions.
Vanadium-Catalyzed Oxidation V(V)-catalyzed oxidative bromination using H₂O₂ as the oxidant and KBr as the bromine source. researchgate.netAvoids direct use of liquid bromine, uses a green oxidant (H₂O₂), produces water as a byproduct. researchgate.net
Alternative Reagents (e.g., NBS) Utilizing safer, solid brominating agents like N-Bromosuccinimide. cambridgescholars.comImproved handling safety, milder reaction conditions, high selectivity. cambridgescholars.com
Co-catalytic Systems Employing eco-friendly reagent mixtures like NaBr-NaBrO₃-NaCl for bromination. researchgate.netUtilizes low-cost and safer materials, enables process intensification and waste reduction. researchgate.net

Reactivity and Derivatization in Organic Synthesis

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional group that can be converted into other functionalities, most notably an amino group, or can participate in reactions that lead to reactive intermediates.

One of the most common and synthetically useful transformations of the nitro group in 4-bromo-2-nitrotoluene is its reduction to an amino group, yielding 4-bromo-2-aminotoluene (also known as 4-bromo-o-toluidine). This conversion transforms the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring and opening up new avenues for functionalization.

The reduction can be achieved using various reagents. Classic methods often employ metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) in the presence of an acid or ammonium chloride. youtube.comyoutube.comyoutube.com For instance, the selective reduction of a nitro group in a similar brominated nitrotoluene derivative is effectively carried out using iron and ammonium chloride in a mixture of water and ethanol. youtube.com This transformation is a key step in multi-step syntheses; for example, this compound is reduced to the corresponding aniline derivative as an intermediate in the synthesis of bromoanthranilic acid. mdpi.com

Once formed, the resulting 4-bromo-2-aminotoluene serves as a versatile precursor for further reactions. The amino group can be acetylated, oxidized, or, more significantly, converted into a diazonium salt for subsequent displacement reactions. mdpi.com

The functional group transformation of the nitro moiety provides access to highly reactive intermediates. Following the reduction of this compound to 4-bromo-2-aminotoluene, the resulting primary amine can be readily converted into a diazonium salt. This is typically achieved by treatment with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). youtube.comchemicalbook.com

The resulting diazonium salt (4-bromo-2-methylbenzenediazonium chloride) is a valuable and highly reactive intermediate. The diazonium group (N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles in Sandmeyer or related reactions. mdpi.comchemicalbook.com This allows for the introduction of various substituents, including halogens (Cl, I), cyano (CN), and hydroxyl (OH) groups, at the position formerly occupied by the amino group.

More recently, the nitro group itself has been utilized as a leaving group in cross-coupling reactions. This involves the cleavage of the C-NO₂ bond, which represents an innovative approach in synthetic chemistry. organic-chemistry.orgacs.org The catalytic cycle, often mediated by palladium, involves an oxidative addition of the Ar–NO₂ bond to the metal center, forming a reactive organopalladium intermediate that can then engage in further reactions. organic-chemistry.orgacs.org

Reactions at the Bromine Atom

The bromine atom on the this compound ring is another key site for synthetic modification. Its reactivity is influenced by the other substituents on the ring, and it can be replaced or used to form new carbon-carbon or carbon-heteroatom bonds.

The bromine atom in this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The viability of this reaction is significantly enhanced by the presence of the electron-withdrawing nitro group at the ortho position. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance, thereby lowering the activation energy for the substitution. echemi.comstackexchange.com This activating effect makes the carbon atom attached to the bromine more electrophilic and susceptible to nucleophilic attack. echemi.comstackexchange.com

This pathway allows for the exchange of the bromine atom with various moieties. Strong nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH) can be used to introduce new functional groups, providing a direct route to a variety of substituted 2-nitrotoluene (B74249) derivatives.

The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

This reaction allows for the introduction of various aryl or vinyl groups at the C4 position of the 2-nitrotoluene core. The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgyoutube.com While the nitro group can sometimes be incompatible with certain nickel-phosphine catalysts, palladium-catalyzed cross-couplings are generally more chemoselective and can be successfully applied to substrates like 1-bromo-4-nitrobenzene, a closely related compound. orgsyn.org This methodology is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials. ikm.org.my

While the presence of an electrophilic nitro group complicates the formation of traditional organometallic reagents like Grignard or organolithium reagents (which are strongly nucleophilic and basic), it is possible to form other types of organometallic intermediates. For instance, a derivative, 4-bromo-2-nitrobenzyl chloride, can react with metallic sodium in an organic solvent to generate a 4-bromo-2-nitrobenzylsodium intermediate. google.com This organosodium compound can then react with electrophiles like carbon dioxide to produce 4-bromo-2-nitrophenylacetic acid. google.com This demonstrates that under specific conditions, an organometallic species can be generated from the this compound framework, primarily by activating the methyl group, which then acts as a precursor for further synthetic transformations.

Compound Index

Reactions Involving the Methyl Group

The benzylic methyl group of this compound is susceptible to various transformations, most notably oxidation and radical halogenation, providing pathways to key synthetic building blocks such as carboxylic acids, aldehydes, and benzyl bromides.

The methyl group of alkylbenzenes can be oxidized to a carboxylic acid using strong oxidizing agents. masterorganicchemistry.com For this compound, this transformation yields 4-bromo-2-nitrobenzoic acid. A common and effective reagent for this purpose is potassium permanganate (KMnO₄). masterorganicchemistry.comlibretexts.org The reaction is typically performed in aqueous conditions, often under neutral or slightly alkaline pH, and may require heating to proceed to completion.

The general mechanism for benzylic oxidation by permanganate is thought to involve a free-radical process at the benzylic position, which is favored due to the relative weakness of the benzylic C-H bonds. masterorganicchemistry.com The presence of the electron-withdrawing nitro group on the aromatic ring deactivates the ring toward electrophilic attack, which can prevent unwanted side reactions such as ring cleavage and thus improve the yield of the desired benzoic acid derivative. In some cases, phase-transfer catalysts or modified permanganate reagents, such as tetrabutylammonium permanganate, are used to carry out the oxidation of 4-halo-2-nitrotoluenes under milder conditions, for instance in a pyridine solvent. nitrkl.ac.in

Reaction Scheme: Oxidation to Carboxylic Acid

Reactant Reagents Product

Controlled oxidation of the methyl group can afford the corresponding aldehyde, 4-bromo-2-nitrobenzaldehyde (B1297750), a valuable synthetic intermediate.

The synthesis of aldehydes from toluenes via the formation and subsequent cleavage of an oxime intermediate is not a commonly reported or standard synthetic route for this compound. The more established and direct methods involve the controlled oxidation of the methyl group, as detailed in the following section.

A well-established method for converting substituted nitrotoluenes to their corresponding benzaldehydes involves the use of chromium trioxide (CrO₃) in a mixture of acetic anhydride and sulfuric acid. chemicalbook.comchemicalbook.com This method proceeds through the formation of a geminal diacetate intermediate, which is subsequently hydrolyzed to yield the aldehyde.

In a typical procedure, this compound is treated with chromium trioxide in acetic anhydride at a controlled low temperature (e.g., below 10°C). chemicalbook.com The addition of concentrated sulfuric acid is also required. chemicalbook.com This reaction mixture generates a diacetate derivative at the benzylic carbon. This stable intermediate is isolated and then subjected to acidic hydrolysis, often using a mixture of hydrochloric or sulfuric acid, water, and ethanol, to furnish 4-bromo-2-nitrobenzaldehyde. chemicalbook.comchemicalbook.com This two-step process prevents the over-oxidation of the aldehyde to the carboxylic acid, which can be a competing reaction with other oxidizing agents. libretexts.org

The benzylic hydrogens of the methyl group in this compound can be selectively replaced with a bromine atom via a free-radical halogenation reaction. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which allows for bromination at the benzylic position without competing electrophilic aromatic substitution on the ring. google.com

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as light (hν) or a peroxide like benzoyl peroxide. The mechanism proceeds via a free-radical chain reaction. The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the product, 4-bromo-2-nitrobenzyl bromide, and a new bromine radical, which propagates the chain. The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr, minimizing side reactions like addition to aromatic rings. youtube.com

Conversions to Aldehyde Derivatives (e.g., 4-bromo-2-nitrobenzaldehyde)

Applications as a Precursor for Complex Molecules

This compound serves as a key starting material for the synthesis of various complex heterocyclic molecules, most notably indoles. Its utility is prominently featured in the Batcho-Leimgruber indole synthesis, a powerful method for constructing the indole ring system. wikipedia.org

In this synthesis, this compound is first reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.orgresearchgate.net This step forms a β-amino-nitrostyrene intermediate (an enamine). The methyl group's hydrogens are sufficiently acidic to be deprotonated under the reaction conditions, allowing condensation with the formamide acetal. wikipedia.orgresearchgate.net

The subsequent step involves the reductive cyclization of this enamine intermediate. Various reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid. wikipedia.org The reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of the secondary amine (e.g., pyrrolidine) to generate the aromatic indole ring. youtube.comwikipedia.org This specific application yields 6-bromoindole, a valuable building block for pharmacologically active compounds. wikipedia.org The Batcho-Leimgruber synthesis is often preferred over other methods like the Fischer indole synthesis due to its high yields, mild conditions, and the ready availability of substituted o-nitrotoluenes. wikipedia.org

Pharmaceutical and Agrochemical Intermediates

This compound serves as a crucial starting material in the synthesis of a wide array of pharmaceuticals and agrochemicals. chemimpex.com Its derivatives are actively investigated for their potential biological activities. The compound's structure allows for selective reactions, making it an important building block in the development of new drugs and agents for crop protection. chemimpex.com It is considered an important organic synthesis intermediate for these applications. hsppharma.com

Synthesis of Indole Derivatives (e.g., 6-bromoindole via Leimgruber-Batcho synthesis)

A significant application of this compound is in the synthesis of indole derivatives, particularly 6-bromoindole. mdpi.comchemicalbook.comsigmaaldrich.com The Leimgruber-Batcho indole synthesis is a widely used method for this transformation. mdpi.comwikipedia.org This reaction involves the initial formation of an enamine from the o-nitrotoluene derivative. wikipedia.org Specifically, this compound is condensed with dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine to form an enamine. mdpi.comwikipedia.org This intermediate is then reductively cyclized to yield the indole. wikipedia.org

Various reducing agents can be employed for the cyclization step, including Raney nickel and hydrazine, palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org The Leimgruber-Batcho synthesis is favored over other methods like the Fischer indole synthesis because many of the necessary ortho-nitrotoluene starting materials are readily available, and the reactions typically proceed with high yields under mild conditions. wikipedia.org

Table 1: Synthesis of 6-bromoindole via Leimgruber-Batcho Synthesis

StepReactantsProduct
1. Enamine FormationThis compound, Dimethylformamide dimethyl acetal (DMFDMA), PyrrolidineSubstituted aminostyrene intermediate
2. Reductive CyclizationSubstituted aminostyrene intermediate, Reducing agent (e.g., Raney nickel, Pd/C)6-Bromoindole

Precursor in Dye Synthesis (e.g., Tyrian Purple)

This compound is a key precursor in the synthesis of the historic dye Tyrian Purple, chemically known as 6,6′-dibromoindigo. nih.gov Most synthetic routes to Tyrian Purple rely on the preparation of 4-bromo-2-nitrobenzaldehyde as a critical intermediate, which is derived from this compound. nih.govmdpi.com

One common synthetic pathway involves the diazotization of 4-amino-2-nitrotoluene to produce this compound. nih.gov The methyl group of this compound is then oxidized to an aldehyde to form 4-bromo-2-nitrobenzaldehyde. nih.govmdpi.com This aldehyde subsequently undergoes a condensation reaction with acetone in an alkaline solution to produce the final Tyrian Purple dye. archive.org

Table 2: Synthesis of Tyrian Purple from p-Toluidine

StageStarting MaterialIntermediate/Product
1p-Toluidine4-Amino-2-nitrotoluene
24-Amino-2-nitrotolueneThis compound
3This compound4-Bromo-2-nitrobenzaldehyde
44-Bromo-2-nitrobenzaldehydeTyrian Purple (6,6′-Dibromoindigo)

It is important to note that direct bromination of indigo (B80030) does not yield the correct isomer for Tyrian Purple. archive.org Therefore, the incorporation of bromine at the correct position on the aromatic ring using a precursor like this compound is essential. archive.org

Development of Specialty Chemicals and Fine Chemicals

The reactivity of this compound makes it a valuable component in the manufacturing of various specialty and fine chemicals. chemimpex.com Its unique structure is harnessed to create innovative products with specific, enhanced properties. chemimpex.com The compound's functional groups can be selectively transformed, which allows for the construction of complex molecular architectures.

Exploration of New Chemical Reactions and Mechanisms

The distinct arrangement of the methyl, nitro, and bromine groups on the benzene (B151609) ring of this compound makes it a subject of interest for exploring new chemical reactions and understanding reaction mechanisms in organic chemistry. The interplay of the activating methyl group and the deactivating nitro group influences the regioselectivity of further substitutions on the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the activating effect of the methyl group directs incoming substituents to the ortho and para positions relative to it. libretexts.org

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons and carbons within the 4-Bromo-2-nitrotoluene molecule.

¹H-NMR and ¹³C-NMR Analysis for Aromatic Proton Splitting Patterns and Substituent Effects

In the ¹H-NMR spectrum of this compound, the chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of the three substituents on the benzene (B151609) ring: the methyl (-CH₃) group, the nitro (-NO₂) group, and the bromine (-Br) atom. The electron-donating methyl group tends to shield nearby protons (shifting them upfield), while the strongly electron-withdrawing nitro group and the electronegative bromine atom deshield them (shifting them downfield).

The three protons on the aromatic ring are chemically distinct, leading to three separate signals. The proton adjacent to the methyl group is expected to show a different chemical shift compared to the protons adjacent to the bromine and nitro groups. The coupling between these adjacent protons results in characteristic splitting patterns (e.g., doublets, doublet of doublets) that help in assigning each signal to a specific proton. The methyl group protons typically appear as a singlet in the upfield region of the spectrum.

In ¹³C-NMR spectroscopy, six distinct signals are expected for the aromatic carbons, as the substitution pattern removes all symmetry. The carbon atom attached to the nitro group is significantly deshielded and appears furthest downfield. Conversely, the carbons attached to the methyl and bromine groups also exhibit characteristic shifts based on the electronic effects of these substituents.

Table 1: Predicted NMR Spectroscopic Data for this compound

Spectrum Signal Type Expected Chemical Shift (δ) Range (ppm) Description
¹H-NMR Aromatic Protons 7.0 - 8.5 Three distinct signals, showing complex splitting patterns (doublets, etc.) due to coupling.
Methyl Protons 2.0 - 2.5 A singlet, as there are no adjacent protons to couple with.
¹³C-NMR Aromatic Carbons 110 - 150 Six distinct signals for the benzene ring carbons.

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS confirms the molecular weight and provides insight into its structure through analysis of its fragmentation patterns. The molecular weight of this compound is 216.03 g/mol sigmaaldrich.commedchemexpress.com.

The mass spectrum of this compound exhibits a characteristic molecular ion peak (M+). A key feature is the presence of an M+2 peak of nearly equal intensity to the M+ peak. This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

When the molecular ion undergoes fragmentation, it breaks down into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule. Common fragmentation pathways for nitroaromatic compounds can include the loss of the nitro group (-NO₂) or individual oxygen atoms. For this compound, major observed fragments include peaks at m/z values of 90 and 89 nih.gov. The loss of the halogen atom is also a common fragmentation principle for bromo compounds miamioh.edu.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Formula C₇H₆BrNO₂ nih.gov Defines the elemental composition.
Molecular Weight 216.03 sigmaaldrich.com Confirms the total mass of the molecule.
Molecular Ion (M+) m/z ≈ 216 Corresponds to the intact molecule with a single positive charge.
Isotopic Peak (M+2) m/z ≈ 218 Confirms the presence of one bromine atom.

| Major Fragments | m/z 90, 89 nih.gov | Provides structural information based on how the molecule breaks apart. |

Chromatographic Techniques for Purity Assessment and Isomer Detection

Chromatography is essential for separating this compound from reaction byproducts, starting materials, and structural isomers to ensure its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For this compound, a reverse-phase (RP) HPLC method is often employed sielc.com. In this setup, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of acetonitrile and water sielc.com.

As the sample mixture passes through the column, this compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier under specific conditions. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its purity can be accurately assessed. This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation sielc.comsielc.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound and is highly effective for detecting and distinguishing between different isomers nih.gov.

In GC, the sample is vaporized and separated as it travels through a column. Compounds with different boiling points and affinities for the column's stationary phase exit at different times. Each separated compound then enters the mass spectrometer, which generates a mass spectrum. This allows for the definitive identification of each component, including the differentiation of isomers of nitrotoluene, which may have very similar retention times but unique fragmentation patterns icm.edu.pl.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa spectroscopyonline.com.

The FT-IR and Raman spectra of this compound display characteristic absorption or scattering peaks corresponding to the vibrations of its specific functional groups. Key vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methyl group are found around 3000-2850 cm⁻¹ researchgate.net.

NO₂ stretching: The nitro group exhibits two distinct, strong stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C=C stretching: Vibrations from the aromatic ring are observed in the 1600-1450 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond vibration is typically found in the lower frequency "fingerprint" region of the spectrum, usually below 700 cm⁻¹.

Analysis of these vibrational frequencies allows for the confirmation of the presence of all key functional groups within the this compound molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Methyl C-H Stretching 3000 - 2850
C-NO₂ Asymmetric Stretch 1550 - 1500
C-NO₂ Symmetric Stretch 1350 - 1300
Aromatic C=C Stretching 1600 - 1450

UV-Vis Spectrophotometry for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by the presence of the nitrobenzene chromophore. The interaction of ultraviolet (UV) and visible light with the molecule induces electronic transitions of valence electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state).

The key electronic transitions for aromatic nitro compounds like this compound involve the π electrons of the benzene ring and the non-bonding (n) and π electrons of the nitro group. The primary transitions observed are:

π → π* Transitions: These are high-energy transitions where an electron from a π bonding orbital is excited to a π* anti-bonding orbital. These transitions are characteristic of the aromatic system and are typically associated with strong absorption bands. For substituted benzenes, these often appear as two distinct bands, the E (ethylenic) and B (benzenoid) bands.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from an oxygen atom in the nitro group to a π* anti-bonding orbital of the nitro group itself. Compared to π → π* transitions, n → π* transitions are of lower energy, thus occurring at longer wavelengths, and are typically of much lower intensity.

Table 1: Expected Electronic Transitions for this compound
Transition TypeAssociated ChromophoreExpected Characteristics
π → πNitro-substituted Benzene RingHigh intensity (strong absorption)
n → πNitro Group (-NO₂)Low intensity (weak absorption), longer wavelength

Crystallographic Studies for Solid-State Structure

The precise three-dimensional arrangement of atoms and molecules in the solid state of this compound has been elucidated by single-crystal X-ray diffraction. These studies provide definitive information on bond lengths, bond angles, and intermolecular interactions.

Research published in Acta Crystallographica Section E reports that this compound (systematically named 1-Bromo-4-methyl-2-nitrobenzene) crystallizes in the orthorhombic system. The dihedral angle between the plane of the nitro group and the phenyl ring is noted to be 14.9 (11)°. This slight twist is a common feature in ortho-substituted nitrobenzenes, arising from steric hindrance between the adjacent methyl and nitro groups. The crystal structure analysis reveals no unusual intermolecular interactions.

Table 3: Crystallographic Data for this compound
ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
Unit Cell Dimension a (Å)13.016
Unit Cell Dimension b (Å)14.617
Unit Cell Dimension c (Å)4.037
Unit Cell Volume (ų)768.1
Molecules per Unit Cell (Z)4

Computational Chemistry and Modeling

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For nitrotoluene derivatives, DFT calculations, often using the B3LYP method with various basis sets, are employed to determine fundamental vibrational frequencies, molecular geometries, and electronic properties. researchgate.netresearchgate.net Such studies provide a foundational understanding of the molecule's behavior.

HOMO-LUMO Energy Analysis and Charge Transfer Characterization

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for characterizing molecular reactivity.

Theoretical studies on similar molecules, such as 2-amino-4-nitrotoluene, have shown that the HOMO-LUMO energy gap is a key indicator of the molecule's charge transfer characteristics. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and will exhibit higher chemical reactivity and lower kinetic stability. researchgate.net The energies of these orbitals are used to calculate global reactivity descriptors which predict the sites of electrophilic and nucleophilic attack. For instance, in related nitroaromatic compounds, the HOMO and LUMO energies have been identified as key indicators for predicting toxicity in QSAR models. nih.gov The calculated HOMO and LUMO energies for analogous molecules like 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene indicate that charge transfer occurs within the molecule. researchgate.netnih.gov

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electrophilicity Index (ω) χ² / (2η)A measure of the electrophilic power of a molecule.

Modeling of Electrostatic Potential (MESP) Surfaces

Molecular Electrostatic Potential (MESP) surfaces are valuable tools for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

In a typical MESP map for a nitroaromatic compound, negative potential regions (often colored red or yellow) are concentrated around the electronegative oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. researchgate.net Positive potential regions (colored blue) are generally found around the hydrogen atoms of the aromatic ring and the methyl group, signifying favorable sites for nucleophilic attack. researchgate.net This analysis is critical for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

Conformational Analysis and Energy Determination

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. By rotating specific bonds and calculating the potential energy at each step, a potential energy surface can be generated. The conformation with the lowest energy is the most stable and, therefore, the most populated state. For substituted toluenes, a key aspect of conformational analysis involves the orientation of the methyl and nitro groups relative to the benzene (B151609) ring. DFT calculations are used to optimize the geometry and determine the energies of different conformers to find the global minimum energy structure.

Molecular Dynamics Simulations for Intermolecular Interactions

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that correlates the structural or physicochemical properties of a group of compounds with their biological activities or other effects, such as toxicity. nih.govlongdom.org For nitroaromatic compounds, QSAR models are frequently developed to predict their mutagenicity and toxicity. nih.govstudycorgi.com

These models use molecular descriptors, which are numerical representations of the molecule's properties. Common descriptors include:

Electronic descriptors: HOMO and LUMO energies, dipole moment. nih.gov

Hydrophobicity descriptors: The logarithm of the octanol/water partition coefficient (log P). nih.govstudycorgi.com

Steric or topological descriptors: Molecular weight, connectivity indices.

By establishing a mathematical relationship between these descriptors and an observed activity for a set of similar compounds, a QSAR model can be built to predict the activity of new or untested molecules like 4-Bromo-2-nitrotoluene. nih.gov This approach is cost-effective and reduces the need for extensive animal testing. nih.gov

Environmental and Toxicological Research

Environmental Fate and Persistence Studies

The environmental fate of 4-Bromo-2-nitrotoluene is governed by its physical and chemical properties and its susceptibility to biological and abiotic degradation processes. The presence of both a nitro group and a bromine atom on the toluene (B28343) ring influences its persistence and behavior in the environment.

Specific microbial degradation pathways for this compound are not extensively documented in scientific literature. However, the biodegradation of related nitrotoluene compounds has been studied, offering insights into potential metabolic routes. Bacteria have evolved diverse strategies to metabolize nitroaromatic compounds, which are often resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. nih.gov

For non-brominated nitrotoluenes, two primary aerobic degradation strategies have been identified in various bacterial strains, including those from the genera Pseudomonas, Comamonas, Acidovorax, and Mycobacterium:

Oxidative Pathway: This route involves the sequential oxidation of the methyl group to form a corresponding nitrobenzoate. For instance, degradation of 4-nitrotoluene (B166481) in Pseudomonas sp. proceeds through the oxidation of the methyl group to form 4-nitrobenzoate. nih.gov

Reductive Pathway: This pathway begins with the reduction of the nitro group to a hydroxylamine, which is then further transformed. Mycobacterium sp. strain HL 4-NT-1 degrades 4-nitrotoluene by first reducing it to 4-hydroxylaminotoluene. nih.gov

The presence of a bromine atom adds another layer of complexity. The biodegradation of brominated aromatic compounds is known to occur, often involving a dehalogenation step. Under anaerobic conditions, reductive debromination is a well-established microbial process. nih.gov Therefore, it is plausible that the biodegradation of this compound could proceed via initial reduction of the nitro group, oxidation of the methyl group, or reductive debromination, depending on the microbial species and environmental conditions. The combination of a nitro group and a halogen atom can make the compound more recalcitrant to degradation compared to its non-halogenated counterparts. nih.gov

Direct experimental data on the bioaccumulation of this compound is limited, with safety data sheets often stating that no data is available. echemi.comscbt.com However, an assessment can be made by examining its physicochemical properties and data from its non-brominated analogue, 4-nitrotoluene.

The bioaccumulation potential of a chemical is often correlated with its octanol-water partition coefficient (log Kₒw). A high log Kₒw value suggests a greater tendency to accumulate in fatty tissues. For 4-nitrotoluene, the log Kₒw is 2.37. nih.gov This value suggests a moderate potential for bioaccumulation. However, experimental studies provide a more direct measure. Measured bioconcentration factors (BCF) for 4-nitrotoluene in fish are in the range of 3.7 to 27, which indicates a low potential for significant bioaccumulation in aquatic organisms. oecd.org Given the structural similarity, it is expected that this compound would also exhibit a low bioaccumulation potential.

The mobility of this compound in the environment is dictated by its solubility in water, its tendency to adsorb to soil particles, and its volatility. Multiple sources confirm that the compound is insoluble in water. fishersci.itchemicalbook.comchemicalbook.com This low water solubility suggests that its transport through aqueous phases in soil and groundwater would be limited, and it is not likely to be highly mobile in the environment. fishersci.it

Ecotoxicity to Aquatic Organisms

Specific experimental data on the ecotoxicity of this compound to aquatic organisms like fish, daphnia, and algae are largely unavailable. echemi.com However, information on the parent compound, 4-nitrotoluene, indicates that it is toxic to aquatic life. sigmaaldrich.com Quantitative structure-activity relationship (QSAR) studies have also been used to estimate the toxicity of substituted aromatic compounds, including isomers like 2-Bromo-5-nitrotoluene, to aquatic ciliates such as Tetrahymena pyriformis. nih.gov

The table below summarizes acute toxicity data for the related compound 4-nitrotoluene, which is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

Test OrganismEndpointExposure DurationValue (mg/L)Reference
Pimephales promelas (Fathead Minnow)LC5096 h~50 oecd.org
Carassius auratus (Goldfish)LC5048 h10.5 oecd.org
Cyprinus carpio (Carp)LC5096 h~40 oecd.org
Daphnia magna (Water Flea)EC50 (Immobilization)48 h~4.2 sigmaaldrich.com

Toxicological Properties and Health Effects Research

Research into the toxicological properties of this compound is primarily based on hazard classifications and studies on analogous compounds. The toxicological properties have not been fully investigated. fishersci.com

Acute Toxicity

This compound is classified as harmful by multiple exposure routes. Specific lethal dose (LD50) or lethal concentration (LC50) values from research studies are not available in the reviewed literature. echemi.com However, hazard classifications from safety data sheets provide a qualitative assessment of its acute toxicity.

Exposure RouteHazard ClassificationReference
OralCategory 4 (Harmful if swallowed) fishersci.itfishersci.com
DermalCategory 4 (Harmful in contact with skin) fishersci.itfishersci.com
InhalationCategory 4 (Harmful if inhaled) fishersci.itfishersci.com

Chronic and Subchronic Toxicity

Long-term toxicity studies specifically on this compound have not been reported. However, studies on the non-brominated isomers (2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene) provide valuable insights into the potential target organs and long-term effects.

In 13-week feeding studies conducted on rats, all three nitrotoluene isomers demonstrated toxicity to the kidney, spleen, and testis. nih.gov For 4-nitrotoluene specifically, studies in rats showed that chronic exposure caused damage to red blood cells, leading to effects in the spleen such as hematopoiesis and hemosiderin pigment accumulation. oecd.org At high exposure levels, testicular degeneration in males and lengthened estrous cycles in females were observed. oecd.org In mice, the primary toxic effect observed after a 13-week study of 2-nitrotoluene (B74249) was the degeneration of the olfactory epithelium. nih.gov The major toxic effect associated with chronic exposure to nitroaromatic compounds is often methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. researchgate.net

Irritation (Skin, Eye, Respiratory Tract)

Research into the irritant properties of this compound has consistently demonstrated its potential to cause irritation to the skin, eyes, and respiratory tract. fishersci.itechemi.comsmolecule.comchemicalbook.com This has led to its classification as an irritant in safety data sheets and chemical databases. echemi.comsmolecule.comchemicalbook.comsigmaaldrich.com

Skin Irritation: this compound is classified as a skin irritant (Category 2). echemi.comaksci.com Contact with the skin can lead to irritation, and prolonged or repeated exposure may cause more significant effects. echemi.comfishersci.com Safety guidelines mandate washing the affected skin area thoroughly with soap and water after contact and removing contaminated clothing. echemi.comfishersci.com

Eye Irritation: The compound is also classified as causing serious eye irritation (Category 2 or 2A). fishersci.itechemi.comchemicalbook.com Direct contact with the eyes can result in significant irritation. fishersci.itechemi.com Standard first-aid procedures recommend rinsing the eyes cautiously with water for several minutes and seeking medical attention if irritation persists. echemi.comfishersci.com

Respiratory Tract Irritation: Inhalation of this compound dust or vapors may lead to respiratory irritation. fishersci.itechemi.comsmolecule.comchemicalbook.com It is designated as a substance that may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3). echemi.comchemicalbook.comsigmaaldrich.comaksci.com To mitigate this risk, handling the compound in a well-ventilated area or using respiratory protection is recommended. echemi.comfishersci.com

The following table summarizes the hazard classifications for the irritant effects of this compound.

Hazard ClassificationCategoryDescription
Skin Irritation2Causes skin irritation echemi.comsigmaaldrich.comaksci.com
Serious Eye Irritation2 / 2ACauses serious eye irritation fishersci.itechemi.comchemicalbook.comsigmaaldrich.com
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation echemi.comchemicalbook.comsigmaaldrich.comaksci.com

Potential for Systemic Effects and Target Organs (e.g., Respiratory System)

Beyond its localized irritant effects, there is potential for this compound to cause systemic effects, with the respiratory system being a primary target organ. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com While comprehensive toxicological studies are not extensively detailed in publicly available literature, the classification of the compound points towards potential systemic toxicity. fishersci.it

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). fishersci.it This suggests that absorption through these routes can lead to systemic health effects. fishersci.it The respiratory system is explicitly mentioned as a target organ. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Development of Safer Handling and Disposal Methods

Given the hazardous nature of this compound, the development and implementation of safe handling and disposal methods are critical in a research setting.

Handling: Safe handling practices are centered around minimizing exposure. fishersci.itechemi.com This includes:

Engineering Controls: Working in a well-ventilated area, preferably within a chemical fume hood, is essential to control airborne concentrations. echemi.comfishersci.com Eyewash stations and safety showers should be readily accessible. fishersci.com

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. echemi.comsigmaaldrich.comsigmaaldrich.com This includes chemical-resistant gloves, protective clothing to prevent skin contact, and safety glasses or goggles to protect the eyes. echemi.comfishersci.com For operations where dust or vapor generation is likely, respiratory protection such as a NIOSH/MSHA-approved respirator is recommended. fishersci.com

Hygiene Practices: General industrial hygiene practices such as avoiding eating, drinking, or smoking in the work area are crucial. fishersci.itspectrumchemical.com Hands should be washed thoroughly after handling the compound, and contaminated clothing should be removed and laundered before reuse. echemi.comtcichemicals.com

Disposal: Proper disposal of this compound and its containers is necessary to prevent environmental contamination and potential harm. echemi.comscbt.com

Waste Classification: The waste is generally classified as hazardous. fishersci.it

Disposal Procedures: Disposal must be conducted in accordance with local, regional, and national regulations. fishersci.itechemi.com This typically involves sending the material to a licensed chemical destruction facility or using controlled incineration with flue gas scrubbing. echemi.com It should not be disposed of in sewer systems or contaminate water sources. echemi.com

Contaminated Packaging: Empty containers should be treated as hazardous waste. fishersci.it They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of in a designated hazardous waste collection point. fishersci.itechemi.com

Regulatory Status and Compliance in Research

The use of this compound in research is subject to various regulations and standards to ensure safety and environmental protection.

GHS Classification: Globally, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating the hazards of chemical products. This compound is classified under GHS with the following hazard statements:

H315: Causes skin irritation echemi.comsmolecule.comsigmaaldrich.comsigmaaldrich.com

H319: Causes serious eye irritation echemi.comsmolecule.comsigmaaldrich.comsigmaaldrich.com

H335: May cause respiratory irritation echemi.comsmolecule.comsigmaaldrich.comsigmaaldrich.com

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled fishersci.ittcichemicals.com

National and Regional Regulations:

United States: In the United States, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety. fishersci.com While a specific Permissible Exposure Limit (PEL) for this compound is not listed in OSHA's annotated Z-1 table, employers are still obligated to protect workers from recognized hazards. osha.gov The compound is subject to the Toxic Substances Control Act (TSCA). fishersci.com

European Union: In the EU, the classification and labeling are governed by the ECHA (European Chemicals Agency). nih.gov The compound is listed in the ECHA C&L Inventory with the aforementioned GHS classifications. nih.gov Regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) would also apply to its manufacture and use.

Researchers must comply with these regulations, which include requirements for safety data sheets (SDS), proper labeling, worker training, and adherence to safe handling and disposal protocols. fishersci.itechemi.comfishersci.com

Advanced Applications and Future Research Directions

Material Science Applications

4-Bromo-2-nitrotoluene is recognized for its role in the field of material science, where it is utilized as a precursor and a modifier to create materials with enhanced or specific properties. chemimpex.comnetascientific.com

In polymer chemistry, this compound is used in the production of specialty polymers and resins. chemimpex.comnetascientific.com Its incorporation into polymer structures can lead to significant improvements in key material properties. The presence of the bromo and nitro functional groups can enhance the thermal stability and chemical resistance of polymers, which are critical characteristics for materials used in demanding industrial sectors like automotive and electronics. chemimpex.comnetascientific.comchemimpex.com The compound's structure allows it to act as a building block, enabling the creation of polymers with tailored performance characteristics. netascientific.com

Research has indicated the potential of this compound in the development of novel materials possessing specific optical and electrical properties. ontosight.ai While direct applications are still an area of exploration, its derivatives are central to creating functional organic materials. For instance, derivatives of nitrotoluene are used in the synthesis of dyes and materials for organic electronics. researchgate.netresearchgate.net The unique electronic nature of the nitroaromatic system in this compound makes it a candidate for investigation in photoresponsive materials and organic semiconductors. ontosight.airesearchgate.net

Analytical Chemistry Applications

In the field of analytical chemistry, precision and accuracy are paramount. This compound serves as a standard reference material, particularly in chromatographic techniques. chemimpex.comnetascientific.comcalpaclab.com It is employed to help researchers accurately quantify and analyze complex mixtures in various samples. chemimpex.comnetascientific.com

For example, a specific reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities, as well as for pharmacokinetic studies. sielc.com

Table 1: HPLC Method for this compound Analysis

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid
Alternative for MS-CompatibilityReplace Phosphoric Acid with Formic Acid
Application NotesSuitable for UPLC with 3 µm particle columns, scalable for preparative separation, and applicable to pharmacokinetics. sielc.com

Emerging Research Areas

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules, opening up new avenues of research. sigmaaldrich.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com

While this compound itself is not typically a catalyst, its derivatives are integral to various catalytic reactions. It serves as a key precursor for synthesizing molecules that are then used in or are the products of catalysis. sigmaaldrich.comsigmaaldrich.com For example, it is a starting material in the multi-step synthesis of 6-bromoindole. sigmaaldrich.comsigmaaldrich.com Derivatives of bromoindoles are, in turn, subjects of biocatalytic research, such as in the enzymatic production of indigo (B80030) dyes like Tyrian purple (6,6′-dibromoindigo), which has applications in functional organic materials. researchgate.net

Furthermore, the synthesis of this compound itself can involve catalytic processes. The bromination of o-nitrotoluene to produce the compound often uses an iron catalyst. mdpi.com Research into more efficient and selective catalytic methods, such as using zeolite catalysts, aims to improve the yield and reduce isomeric byproducts. mdpi.com These synthetic advancements are crucial for providing the pure compound needed for its various applications.

Biotechnological Applications and Biocatalysis

The use of biological systems, such as whole cells or isolated enzymes, for chemical transformations offers significant advantages from a green chemistry perspective. These biocatalytic processes are conducted under mild conditions and can exhibit high selectivity, reducing the need for harsh reagents and complex purification steps. researchgate.net While this compound is primarily known as a synthetic intermediate, its structure lends itself to specific biocatalytic transformations, particularly the reduction of its nitro group.

Research into the microbial degradation and transformation of nitroaromatic compounds provides a framework for the potential biotechnological applications of this compound. Bacteria, particularly species from genera like Pseudomonas and Ralstonia, possess oxygen-insensitive nitroreductases that can convert nitroarenes into corresponding hydroxylamino or amino derivatives. nih.gov For instance, the nitroreductase from Ralstonia eutropha JMP134 has been shown to be highly chemoselective, reducing the nitro group of compounds like 4-nitrotoluene (B166481) and 3-nitrophenol. nih.gov This enzymatic machinery can, in principle, be applied to this compound to selectively reduce the nitro group to an amine, yielding 4-Bromo-2-aminotoluene (5-Bromo-2-methylaniline).

This biocatalytic reduction is a key step that mirrors conventional chemical reductions but avoids the use of metal catalysts or high-pressure hydrogenation. The resulting amine is a valuable building block for various dyes and pharmaceutical compounds. The enzymatic approach offers a more sustainable route for producing these important intermediates.

Table 1: Potential Biocatalytic Transformations of this compound

Starting MaterialBiocatalytic SystemKey Enzyme TypePotential ProductSignificance
This compoundWhole cells (e.g., Ralstonia, Pseudomonas) or isolated enzymesOxygen-insensitive Nitroreductase4-Bromo-2-aminotolueneGreen synthesis of a key chemical intermediate for dyes and pharmaceuticals. nih.gov

Exploration in Medicinal Chemistry Beyond Intermediate Synthesis

While this compound is a well-established precursor for more complex molecules, research has also indicated that the compound itself possesses intrinsic biological activities. chemimpex.combiosynth.com This exploration moves beyond its utility as a building block and investigates its potential as a bioactive agent.

Direct biological activity has been reported, identifying this compound as a compound with potential antimycobacterial and insecticidal properties. biosynth.com Furthermore, it has been described as a potent anticancer agent, with specific findings indicating that it inhibits the growth of human breast cancer cells. biosynth.com This suggests that the specific arrangement of the bromo, nitro, and methyl groups on the toluene (B28343) ring may interact with biological targets to elicit these cytotoxic effects.

The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within cells to form reactive intermediates that can cause cellular damage. It is plausible that the anticancer activity of this compound follows a similar pathway, where it is metabolized into reactive species that are toxic to cancer cells. These findings position this compound not just as a starting material, but as a lead compound for the development of new therapeutic agents.

Table 2: Investigated Medicinal Properties of this compound

Biological ActivityTarget/Application AreaResearch FindingSource
AnticancerHuman Breast Cancer CellsInhibits cell growth. biosynth.com
AntimycobacterialMycobacteriaExhibits antimycobacterial activity. biosynth.com
InsecticidalInsect pestsShows insecticidal properties. biosynth.com

Q & A

Q. What is the retrosynthetic strategy for synthesizing 4-bromo-2-nitrotoluene from benzene, and how do substituent directing effects influence reaction sequence?

The synthesis involves sequential electrophilic aromatic substitution (EAS) reactions. Key steps:

  • Methylation : Friedel-Crafts alkylation with CH₃Cl/AlCl₃ introduces a methyl group (activating, ortho/para-directing) .
  • Nitration : HNO₃/H₂SO₄ adds a nitro group (meta-directing due to its deactivating nature). Positioning at C2 requires the methyl group to direct nitration to the ortho position relative to itself .
  • Bromination : Br₂/FeBr₃ adds bromine at C4, the only meta position available relative to the nitro group . Critical consideration: Nitration must precede bromination to avoid steric hindrance and competing directing effects.

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H NMR : Expect aromatic protons as multiplets (δ 7.2–8.5 ppm). The methyl group (C1) appears as a singlet near δ 2.5 ppm .
  • IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹); C-Br stretch (~600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 216 (M⁺) with isotopic patterns for bromine (1:1 ratio for M⁺ and M+2) .
  • Melting Point : Reported ranges vary (45–48°C vs. 38–40°C ), necessitating recrystallization validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 45–48°C vs. 38–40°C) for this compound?

Discrepancies may arise from impurities (e.g., residual nitro precursors or brominated byproducts) or polymorphic forms. Methodological recommendations:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate pure product .
  • Differential Scanning Calorimetry (DSC) : Quantify phase transitions and assess crystallinity .
  • X-ray Crystallography : Confirm molecular packing using SHELXL-based refinement .

Q. What competing reaction pathways occur during bromination of 2-nitrotoluene, and how can selectivity for this compound be optimized?

Competing bromination at C3 (minor product) arises due to residual ortho activation by the methyl group. To enhance C4 selectivity:

  • Catalyst tuning : Use FeBr₃ instead of AlCl₃ to reduce electrophilic strength, minimizing over-bromination .
  • Temperature control : Lower reaction temperatures (0–5°C) slow kinetic pathways, favoring thermodynamic control .
  • Solvent effects : Polar aprotic solvents (e.g., nitrobenzene) stabilize the transition state for meta substitution .

Q. How do alternative synthetic routes (e.g., diazotization) compare to traditional EAS for producing this compound, and what mechanistic challenges arise?

Diazotization of 4-amino-2-nitrotoluene with NaNO₂/H₂SO₄ followed by CuBr/KBr yields this compound via Sandmeyer reaction . Advantages include:

  • Regioselectivity : Avoids directing effect conflicts in polysubstituted systems.
  • Yield optimization : Higher purity (~97%) compared to EAS routes, which may generate brominated isomers . Key challenge: Handling hazardous intermediates (e.g., diazonium salts), requiring strict temperature control (<10°C) and rapid quenching.

Methodological Guidance for Data Interpretation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.